molecular formula C3F2N2 B14746723 Difluoropropanedinitrile CAS No. 665-01-0

Difluoropropanedinitrile

Cat. No.: B14746723
CAS No.: 665-01-0
M. Wt: 102.04 g/mol
InChI Key: XWRISGYTPCBGDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoropropanedinitrile can be synthesized through various methods. One common approach involves the fluorination of malononitrile derivatives. For example, the reaction of malononitrile with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must adhere to strict safety protocols due to the hazardous nature of the reagents and the potential for toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

Difluoropropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reduction: Reducing agents like LiAlH₄ or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of fluorinated amines or thiols.

    Reduction: Formation of difluoropropanediamine.

    Oxidation: Formation of this compound derivatives with additional functional groups.

Comparison with Similar Compounds

Similar Compounds

    Difluoromethane (CH₂F₂): A simple fluorinated compound used as a refrigerant and in organic synthesis.

    Difluoroethane (C₂H₄F₂): Used as a propellant and in the production of fluorinated polymers.

    Difluorobenzene (C₆H₄F₂): Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Difluoropropanedinitrile is unique due to its combination of two fluorine atoms and two nitrile groups, which confer distinct chemical properties

Properties

IUPAC Name

2,2-difluoropropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F2N2/c4-3(5,1-6)2-7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRISGYTPCBGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20797804
Record name Difluoropropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20797804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-01-0
Record name Difluoropropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20797804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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